

Introduction: The Strategic Value of the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1591430

[Get Quote](#)

In the landscape of medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands out as a "privileged scaffold." Its structure, a bioisosteric analog of indole, allows it to mimic the natural substrate in various biological pathways, making it a foundational core for a multitude of therapeutic agents.^[1] Derivatives of this scaffold are particularly prominent as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.^{[2][3][4]}

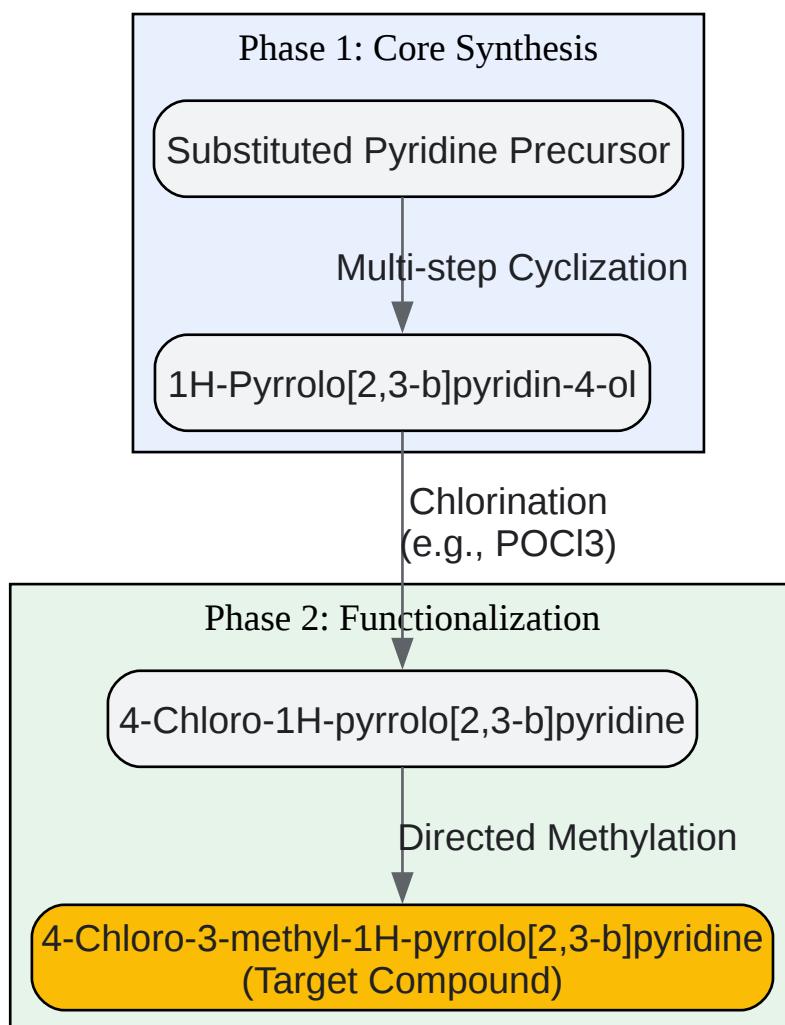
This guide focuses on a specific, highly valuable derivative: **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine**. The strategic placement of a chloro group at the 4-position and a methyl group at the 3-position transforms the parent 7-azaindole into a versatile and precisely functionalized building block. The chlorine atom serves as an exceptional synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures. This guide provides an in-depth examination of its properties, synthesis, and critical applications for researchers, scientists, and professionals in drug development.

Compound Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine** is a solid compound at room temperature, whose identity is unequivocally confirmed by its CAS Registry Number.

Property	Value	Source
CAS Number	688782-02-7	[5]
Molecular Formula	C ₈ H ₇ CIN ₂	
Molecular Weight	166.61 g/mol	[5]
Common Synonyms	4-Chloro-3-methyl-7-azaindole	N/A
Appearance	Solid (typically light yellow to brown)	

Note: Detailed experimental data such as melting point and boiling point are not consistently reported in public literature and should be determined empirically for each specific batch.


Synthesis Pathway: A Rationale-Driven Approach

The synthesis of substituted 7-azaindoles is a well-trodden path in organic chemistry, yet the specific route to **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine** requires careful selection of reagents and conditions to ensure high yield and purity. A common and effective strategy involves the construction of the pyrrolopyridine core followed by targeted functionalization.

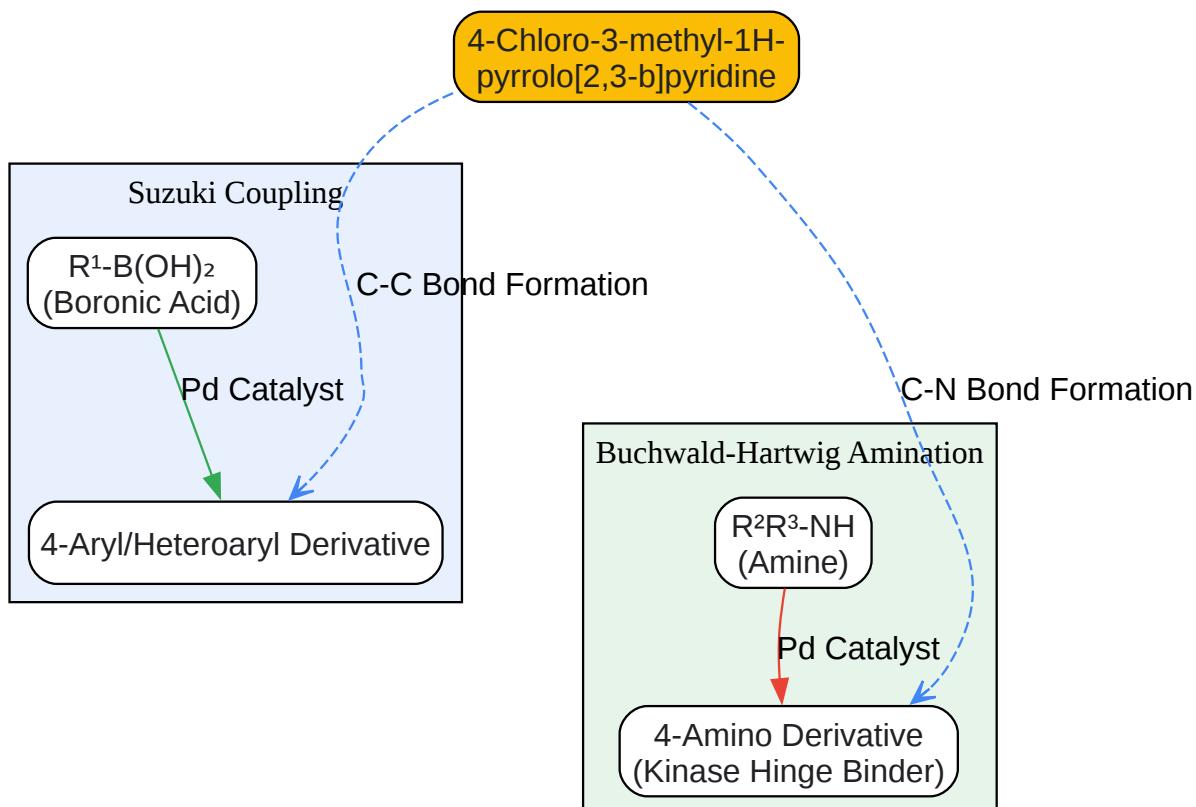
A plausible synthetic workflow begins with a commercially available pyridine derivative, which undergoes cyclization to form the 7-azaindole core, followed by chlorination and methylation. The causality behind these steps is critical:

- Core Formation: Building the fused bicyclic system is the initial priority.
- Chlorination: The introduction of the chlorine atom at the C4 position is often achieved using a potent chlorinating agent like phosphoryl trichloride (POCl₃) or oxalyl chloride. This step is crucial as it installs the reactive handle for subsequent diversification.[\[6\]](#)[\[7\]](#)
- Methylation: The C3 position is typically functionalized to modulate the electronic properties and steric profile of the final molecule, influencing its binding affinity to target proteins.

Below is a conceptual workflow illustrating this synthetic logic.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.


Application in Drug Discovery: The Power of the C4-Chloro Handle

The primary value of **4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine** lies in its role as a key intermediate for building diverse libraries of bioactive compounds. The electron-deficient nature of the pyridine ring makes the C4-chloro group an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.

This reactivity is the cornerstone of its utility, allowing for two main classes of transformations:

- Suzuki-Miyaura Coupling (C-C Bond Formation): Reacting the chloro-intermediate with various aryl or heteroaryl boronic acids introduces diverse substituents at the C4 position. This is a field-proven method for exploring the Structure-Activity Relationship (SAR) by modifying the region of the molecule that often extends into the solvent-exposed area of a kinase active site.[1]
- Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of a vast array of primary and secondary amines at the C4 position.[1][8] The resulting 4-amino-7-azaindole derivatives are a critical pharmacophore for many kinase inhibitors, as the amino group often forms a key hydrogen bond with the "hinge" region of the kinase domain.

The diagram below illustrates the central role of this intermediate in generating molecular diversity for drug screening programs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis _Chemicalbook [chemicalbook.com]
- 5. [sigmaaldrich.com](https://www.sigmaaldrich.com) [sigmaaldrich.com]
- 6. 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [heteroletters.org](https://www.heteroletters.org) [heteroletters.org]
- 8. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Value of the 7-Azaindole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1591430#4-chloro-3-methyl-1h-pyrrolo-2-3-b-pyridine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com